molecular formula C19H29NO6 B13399854 3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid

3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid

Cat. No.: B13399854
M. Wt: 367.4 g/mol
InChI Key: UDOGFINGWDQSGJ-UHFFFAOYSA-N
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Description

3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid is a complex organic compound that features a benzaldehyde diethyl acetal group, a Boc (tert-butoxycarbonyl) protected amine, and a propionic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Acidic conditions (e.g., hydrochloric acid)

Major Products Formed

    Oxidation: Benzaldehyde group converts to benzoic acid

    Reduction: Benzaldehyde group converts to benzyl alcohol

    Substitution: Removal of Boc group reveals free amine

Mechanism of Action

The mechanism of action of 3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid involves its reactivity due to the presence of multiple functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid is unique due to the combination of its Boc-protected amine, benzaldehyde diethyl acetal, and propionic acid moieties. This combination provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C19H29NO6

Molecular Weight

367.4 g/mol

IUPAC Name

3-[4-(diethoxymethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C19H29NO6/c1-6-24-17(25-7-2)14-10-8-13(9-11-14)15(12-16(21)22)20-18(23)26-19(3,4)5/h8-11,15,17H,6-7,12H2,1-5H3,(H,20,23)(H,21,22)

InChI Key

UDOGFINGWDQSGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)OCC

Origin of Product

United States

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